Boc-asp-ochex dcha

Descripción general

Descripción

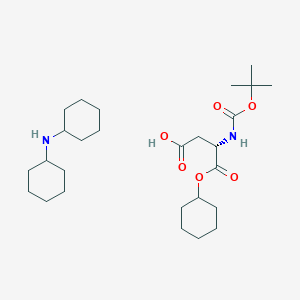

Boc-asp-ochex dcha, also known as tert-butoxycarbonyl-aspartic acid-octyl ester dicyclohexylamine, is a heterocyclic organic compound with the molecular formula C27H48N2O6 and a molecular weight of 496.69 g/mol . This compound is primarily used in peptide synthesis and has gained attention for its unique properties and applications in various scientific fields .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-asp-ochex dcha is primarily employed as a building block in the synthesis of peptides. The compound's properties allow for the stable formation of peptide bonds while maintaining the integrity of the amino acid structure during chemical reactions.

Stability and Reactivity

The stability of this compound under various conditions makes it suitable for solid-phase peptide synthesis (SPPS). It can withstand the conditions required for coupling reactions without undergoing unwanted side reactions. Studies have shown that derivatives like Boc-asp-O-cHex exhibit excellent solubility in organic solvents such as DMF, facilitating efficient peptide segment condensation reactions .

This compound has been investigated for its biological activities, particularly in the context of drug development. Its derivatives are being studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties.

Case Study: Peptide Antibiotics

In a recent study, this compound was used to synthesize peptide antibiotics that demonstrated significant antimicrobial activity. The incorporation of this compound into antibiotic peptides enhanced their efficacy against resistant bacterial strains .

Insulin Analogues

Another notable application is in the development of insulin analogues. Research has shown that substituting certain amino acids with this compound can lead to insulin analogues with improved pharmacokinetic profiles, potentially offering better glycemic control in diabetic patients .

Data Tables

The following tables summarize key findings related to the applications of this compound in peptide synthesis and biological evaluations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-asp-ochex dcha is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of side-chain protected amino acids to an insoluble polymeric support . The Boc (tert-butoxycarbonyl) group is used as a protecting group for the amino acid, and the octyl ester is introduced to enhance the solubility and stability of the compound . The reaction conditions often involve the use of anhydrous hydrogen fluoride for the cleavage of the peptide from the resin .

Industrial Production Methods

In industrial settings, this compound is produced using automated SPPS systems, which allow for the efficient and large-scale synthesis of peptides . The use of automated systems minimizes the risk of side product formation and ensures high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Boc-asp-ochex dcha undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as different esters, amides, and alcohols .

Mecanismo De Acción

The mechanism of action of Boc-asp-ochex dcha involves its role as a protecting group in peptide synthesis. The Boc group protects the amino acid from unwanted side reactions during the synthesis process, ensuring the formation of the desired peptide sequence . The octyl ester enhances the solubility and stability of the compound, facilitating its use in various chemical reactions . The dicyclohexylamine component acts as a counterion, stabilizing the overall structure of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Boc-asp-ome: Similar to Boc-asp-ochex dcha but with a methoxy ester instead of an octyl ester.

Boc-asp-otbu: Contains a tert-butyl ester instead of an octyl ester.

Boc-asp-och2ph: Features a benzyl ester instead of an octyl ester.

Uniqueness

This compound is unique due to its combination of the Boc protecting group, octyl ester, and dicyclohexylamine counterion. This combination provides enhanced solubility, stability, and protection during peptide synthesis, making it a valuable compound in various scientific applications .

Actividad Biológica

Boc-asp-ochex dcha, also known as tert-butoxycarbonyl-aspartic acid-octyl ester dicyclohexylamine, is a heterocyclic organic compound with the molecular formula C27H48N2O6 and a molecular weight of 496.69 g/mol. This compound plays a significant role in peptide synthesis and has potential applications in biological and medicinal research.

Overview of Biological Activity

This compound is primarily utilized in the field of peptide synthesis due to its protective properties. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino acid during synthesis, preventing unwanted side reactions and allowing for the successful assembly of peptide chains. This characteristic is crucial in producing high-purity peptides for research and pharmaceutical applications.

The mechanism of action involves:

- Protection : The Boc group shields the amino acid from side reactions during peptide synthesis.

- Stability : The octyl ester enhances solubility and stability, facilitating better incorporation into peptide chains.

- Reactivity : The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be leveraged in further synthetic applications .

Applications in Scientific Research

This compound has diverse applications across several domains:

- Peptide Synthesis : It is widely used in solid-phase peptide synthesis (SPPS) to create complex peptides and proteins.

- Drug Development : Investigations into its role in drug delivery systems and synthetic vaccines are ongoing, highlighting its potential therapeutic applications.

- Protein Interactions : The compound is employed to study protein-protein interactions, crucial for understanding cellular processes and developing new drugs.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds. Below is a table summarizing some related compounds:

| Compound Name | CAS Number | Molecular Formula | Similarity Index |

|---|---|---|---|

| Boc-Asp(OMe)-OH.DCHA | 1913-12-8 | C25H46N2O6 | 0.98 |

| Fmoc-L-Asp(OtBu)-OH | 90508-28-4 | C25H46N2O6 | 0.95 |

| Boc-Asp(OtBu)-OH.DCHA | 1913-12-8 | C25H46N2O6 | 0.95 |

These compounds share structural similarities but differ in their protective groups and ester functionalities, which influence their stability and reactivity during synthesis .

Case Studies and Research Findings

Recent studies have highlighted the biological significance of aspartic acid derivatives like this compound:

- Neurotransmission : Research indicates that aspartic acid derivatives are involved in neurotransmission processes, which may enhance cognitive functions.

- Metabolic Pathways : These compounds play roles in metabolic pathways, potentially influencing energy metabolism and physiological responses during stress .

- Therapeutic Potential : Investigations into the use of this compound in drug formulations suggest its ability to improve bioavailability and stability of therapeutic agents .

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(3S)-4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6.C12H23N/c1-15(2,3)22-14(20)16-11(9-12(17)18)13(19)21-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,16,20)(H,17,18);11-13H,1-10H2/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAPOQKXUJIYAF-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC1CCCCC1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OC1CCCCC1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.